Methylcarbonate
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Overview
Description
Methylcarbonate, also known as methyl formate or methyl methanoate, is the methyl ester of formic acid. It is a colorless liquid with a pleasant odor and is known for its high vapor pressure and low surface tension. This compound is a precursor to many commercially significant compounds and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the laboratory, methoxyformate can be synthesized through the condensation reaction of methanol and formic acid:
HCOOH+CH3OH→HCOOCH3+H2O
This reaction is typically catalyzed by an acid .
Industrial Production Methods
Industrially, methoxyformate is produced by the carbonylation of methanol in the presence of a strong base such as sodium methoxide. This process, practiced commercially by companies like BASF, achieves high selectivity towards methoxyformate. The reaction is as follows:
CH3OH+CO→HCOOCH3
The catalyst used in this process is sensitive to water, necessitating the use of very dry carbon monoxide .
Chemical Reactions Analysis
Types of Reactions
Methylcarbonate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form methanol and formic acid.
Reduction: It can be reduced to methanol.
Oxidation: this compound can be oxidized to carbon dioxide and water.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as ammonia (NH3) or amines.
Major Products
Hydrolysis: Methanol and formic acid.
Reduction: Methanol.
Oxidation: Carbon dioxide and water.
Substitution: Various substituted formates depending on the nucleophile used.
Scientific Research Applications
Methylcarbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in biological systems as a hydrogen storage material.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of formamide, dimethylformamide, and formic acid.
Mechanism of Action
Methylcarbonate exerts its effects through various molecular mechanisms:
Hydrolysis: this compound is hydrolyzed to formic acid and methanol, which can further participate in metabolic pathways.
Reduction: this compound can be reduced to methanol, which is metabolized in the liver.
Oxidation: This compound can be oxidized to carbon dioxide and water, which are excreted from the body.
Comparison with Similar Compounds
Similar Compounds
Ethyl formate: Similar to methoxyformate but with an ethyl group instead of a methyl group.
Propyl formate: Similar to methoxyformate but with a propyl group instead of a methyl group.
Butyl formate: Similar to methoxyformate but with a butyl group instead of a methyl group.
Uniqueness
Methylcarbonate is unique due to its high vapor pressure and low surface tension, making it suitable for applications requiring quick-drying finishes and as a blowing agent for foams. Its ability to act as a precursor for various commercially significant compounds also sets it apart from similar compounds .
Properties
Molecular Formula |
C2H3O3- |
---|---|
Molecular Weight |
75.04 g/mol |
IUPAC Name |
methyl carbonate |
InChI |
InChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1 |
InChI Key |
CXHHBNMLPJOKQD-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)[O-] |
Origin of Product |
United States |
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